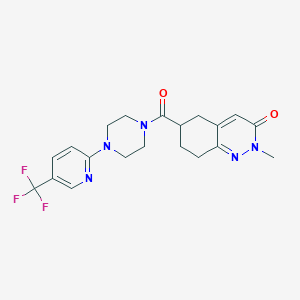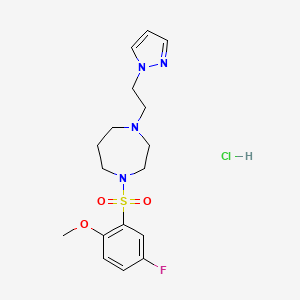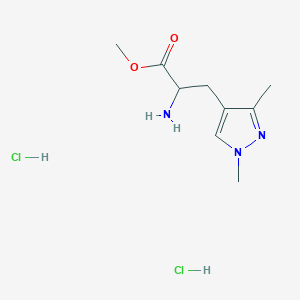
2-甲基-6-(4-(5-(三氟甲基)吡啶-2-基)哌嗪-1-羰基)-5,6,7,8-四氢噌啉-3(2H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-6-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a useful research compound. Its molecular formula is C20H22F3N5O2 and its molecular weight is 421.424. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-6-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-6-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
靶向癌症治疗:RET抑制
非小细胞肺癌 (NSCLC)
激酶选择性
总之,BLU-667 作为 RET 驱动癌症的靶向治疗药物具有巨大潜力,特别是在 NSCLC 和甲状腺癌中。其选择性、良好的耐受性和强效抑制使其成为一个激动人心的研究领域。随着研究的继续,我们可能会发现该化合物在肿瘤学领域的其他应用。 🌟
作用机制
Target of Action
The primary target of this compound, also known as Pralsetinib (BLU-667) , is the RET (c-RET) protein . The RET protein plays a crucial role in the development of neurons and kidneys. Mutations in the RET gene can lead to various types of cancer, including lung and thyroid cancers .
Mode of Action
Pralsetinib is a highly efficient and selective inhibitor of the RET protein . It binds to the RET protein, inhibiting its activity and preventing it from sending signals that promote cell growth and division . This compound is effective against both the wild-type RET protein and several common cancer-causing RET mutations .
Biochemical Pathways
By inhibiting the RET protein, Pralsetinib disrupts the signaling pathways that drive cell proliferation and survival . This leads to a reduction in tumor growth and can induce cell death in cancer cells with RET mutations .
Pharmacokinetics
The pharmacokinetic properties of Pralsetinib are still under investigation. It is known that the compound is soluble in dmso, indicating that it may be well-absorbed and distributed in the body . The compound’s bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The inhibition of the RET protein by Pralsetinib results in the suppression of tumor growth and the induction of cell death in cancer cells with RET mutations . This can lead to a reduction in tumor size and potentially improve patient outcomes .
Action Environment
The action of Pralsetinib can be influenced by various environmental factors. For example, the pH of the tumor microenvironment can affect the stability and efficacy of the compound . Additionally, the presence of certain enzymes or transport proteins can influence the compound’s absorption, distribution, metabolism, and excretion .
生化分析
Biochemical Properties
This compound interacts with the RET (c-RET) protein, a receptor tyrosine kinase that plays a critical role in cellular signaling pathways . It has an IC50 value of 0.4 nM against WT RET (c-RET), indicating its high potency .
Cellular Effects
2-methyl-6-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one specifically inhibits RET signaling in cancer cells harboring RET mutations . It is more effective at inhibiting the proliferation of these cell lines compared to other multi-kinase inhibitors .
Molecular Mechanism
The compound exerts its effects at the molecular level by binding to the RET (c-RET) protein and inhibiting its activity . This leads to a decrease in RET signaling, which can result in reduced cell proliferation in cancer cells with RET mutations .
Temporal Effects in Laboratory Settings
In laboratory settings, the compound has been shown to effectively inhibit RET-driven NSCLC and thyroid cancer xenografts . It does not inhibit VEGFR2, indicating its selectivity for RET . The compound has good tolerability in in vivo studies .
属性
IUPAC Name |
2-methyl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N5O2/c1-26-18(29)11-14-10-13(2-4-16(14)25-26)19(30)28-8-6-27(7-9-28)17-5-3-15(12-24-17)20(21,22)23/h3,5,11-13H,2,4,6-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSUGQJAZUIRCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-4-[(E)-2-(thiophen-2-yl)ethenyl]pyrimidine](/img/structure/B2372777.png)

![N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B2372780.png)
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2372783.png)
![N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2372784.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2372785.png)
![2-[[1-(4,4,4-Trifluorobutanoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2372786.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2372790.png)
![6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B2372791.png)
![1,4-dimethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2372792.png)
![N-ethyl-6-methyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2372794.png)

![(E)-2-cyano-3-(2,3-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2372799.png)
